4-cyclopropyl-6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine
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Description
4-cyclopropyl-6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine is a useful research compound. Its molecular formula is C21H25FN6O and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.20738760 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, where it loses electrons, potentially transforming the cyclopropyl group or other substituents.
Reduction: Reduction processes could involve the imidazopyridazine moiety or the piperidinyl group, often using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution can occur, particularly affecting the fluoropyrimidine structure, depending on the reaction conditions and reagents used.
Common reagents include:
Oxidizing agents like potassium permanganate
Reducing agents such as sodium borohydride
Fluorinating agents for introducing the fluorine atom
Major products are determined by the specific reaction pathway chosen, often leading to a variety of structurally modified analogs.
Scientific Research Applications: In medicinal chemistry, this compound is researched for its potential as a therapeutic agent due to its ability to interact with biological targets. Its applications include:
Cancer Research: Its unique structure may inhibit specific enzymes or pathways involved in cancer progression.
Antimicrobial Agents: The compound's ability to disrupt microbial cellular processes is under investigation.
Mechanism of Action: The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzymatic activities or bind to receptors, altering their normal function. The pathways involved can include signaling cascades crucial for cellular functions like proliferation or apoptosis.
Comparison with Similar Compounds: When compared with other similar compounds, 4-cyclopropyl-6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoropyrimidine exhibits distinctive properties due to its specific substituent groups. Similar compounds include:
5-fluoropyrimidine derivatives: Known for their use in various therapeutic applications.
Cyclopropyl-containing compounds: Often explored for their stability and unique chemical properties.
Imidazopyridazine derivatives: Noted for their role in targeting specific biological pathways.
By merging these distinct groups into a single molecule, this compound achieves a novel profile that can potentially lead to unique biological activities and applications in research.
Properties
IUPAC Name |
6-[[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O/c1-13-14(2)28-17(25-13)5-6-18(26-28)29-11-15-7-9-27(10-8-15)21-19(22)20(16-3-4-16)23-12-24-21/h5-6,12,15-16H,3-4,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFAURDHVZTSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC(=C4F)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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